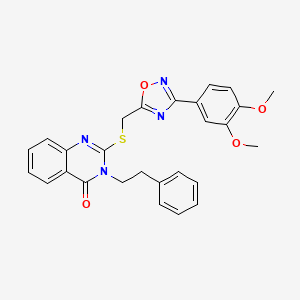![molecular formula C23H31N3O4 B2644313 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 95293-49-5](/img/structure/B2644313.png)
3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a benzamide derivative with a phenylpiperazine moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to exhibit a wide range of biological activities. The phenylpiperazine moiety is a common structural fragment in a variety of pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the three methoxy groups (-OCH3) attached to the benzene ring at positions 3, 4, and 5. The phenylpiperazine group would be attached through a propyl linker to the nitrogen of the amide group .Chemical Reactions Analysis
Benzamides, including those substituted with methoxy groups, can undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. They can also participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide group could allow for hydrogen bonding, affecting its solubility and melting point. The methoxy groups could increase its lipophilicity, influencing its distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
- Synthesis and Evaluation : A study detailed the synthesis of benzamides, including derivatives similar to the specified compound, and evaluated them for anticonvulsant activity using models like maximal electroshock (MES) and pentylenetetrazol (MET) screens, identifying some analogues as potent anticonvulsants (Mussoi et al., 1996).
Anticancer Properties
- Targeting Cancer Stem Cells : Novel derivatives were synthesized and shown to exhibit antitumor activity against cancer stem cells, highlighting the potential of such compounds in targeting resistant cancer cell populations (Bhat et al., 2016).
Antimicrobial and Molecular Docking Studies
- Novel Benzoxazole Derivatives : The creation of new benzoxazole derivatives demonstrated antimicrobial activities, supported by quantum mechanical calculations and molecular docking studies, indicating the broad applicability of these compounds in antimicrobial research (Temiz-Arpaci et al., 2021).
Coordination and Reactivity Studies
- Synthesis and Coordination : Research into the synthesis and coordination properties of related compounds explored their potential in creating new materials and understanding molecular interactions (Facchin et al., 2002).
Exploration of Biological Activities
- Ultrasound-Assisted Synthesis : The study utilizing ultrasound-assisted synthesis methods for creating benzamide scaffolds revealed their potential as anti-tubercular agents, showcasing the innovative approaches to drug synthesis and evaluation (Nimbalkar et al., 2018).
Safety And Hazards
Orientations Futures
The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-20-16-18(17-21(29-2)22(20)30-3)23(27)24-10-7-11-25-12-14-26(15-13-25)19-8-5-4-6-9-19/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHIGIJXUNGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


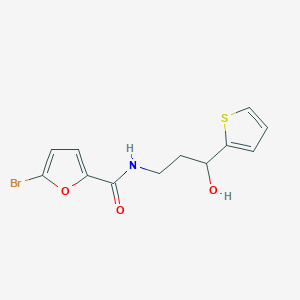
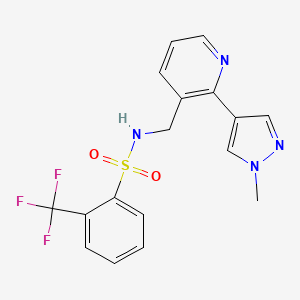
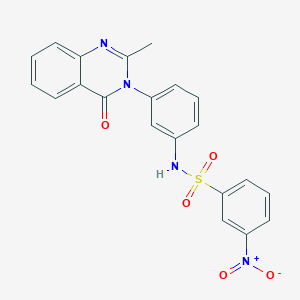
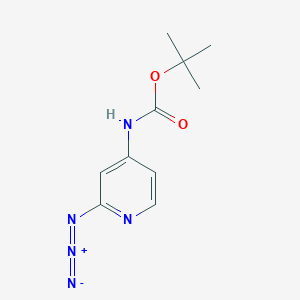
![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)
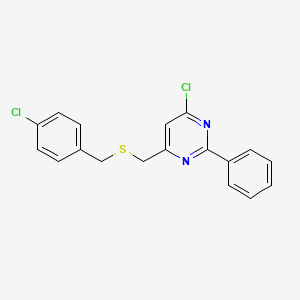
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
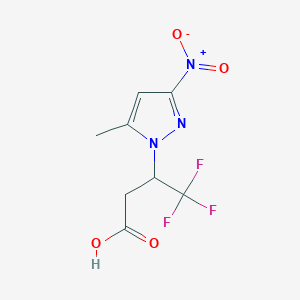
![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)
